Tridolgosir hydrochloride is primarily sourced from Swainsona canescens, a plant known for producing this alkaloid as a secondary metabolite. Additionally, swainsonine has been isolated from certain fungi such as Rhizoctonia leguminicola and Agaricus bisporus, which also contribute to its biosynthesis .
The synthesis of Tridolgosir hydrochloride is complex due to the presence of multiple chiral centers. Various synthetic routes have been developed, often involving chiral amino acids or sugars as starting materials. A notable synthesis pathway includes:
Tridolgosir hydrochloride participates in several key reactions:
These reactions highlight its role as both a therapeutic agent and a subject of synthetic chemistry research .
The mechanism by which Tridolgosir hydrochloride exerts its effects primarily involves the inhibition of alpha-mannosidase II. This enzyme is crucial for the trimming of N-linked oligosaccharides during glycoprotein maturation in the Golgi apparatus. By inhibiting this enzyme:
Tridolgosir hydrochloride exhibits several notable physical and chemical properties:
These properties are significant for both its pharmacological applications and its behavior in biological systems .
Tridolgosir hydrochloride has several scientific uses:
Tridolgosir hydrochloride (UNII: 78KR51ES9B) is the hydrochloride salt form of swainsonine, a naturally occurring indolizidine alkaloid. The compound is systematically named as (1S,2R,8R,8aR)-Octahydro-1,2,8-indolizinetriol hydrochloride according to IUPAC conventions. Its molecular formula is C₈H₁₅NO₃·HCl, with a molecular weight of 209.67 g/mol for the salt form, compared to 173.21 g/mol for the swainsonine free base [2] [6]. Key identifiers include:
Table 1: Nomenclature and Registry Identifiers
Category | Identifier |
---|---|
IUPAC Name | (1S,2R,8R,8aR)-Octahydro-1,2,8-indolizinetriol hydrochloride |
Molecular Formula | C₈H₁₅NO₃·HCl |
CAS Registry | 214462-68-7 |
UNII Code | 78KR51ES9B |
Other Designations | GD-0039, Tridolgosir HCl |
Tridolgosir hydrochloride possesses four defined stereocenters with absolute configuration specified as 1S,2R,8R,8aR. This stereochemistry is critical for its biological activity as an α-mannosidase inhibitor. The protonated nitrogen at the indolizidine core facilitates ionic bonding with the chloride anion, stabilizing the crystalline structure [2] [6]. The specific spatial orientation enables optimal binding to the active site of Golgi α-mannosidase II, mimicking the transition state of mannosyl hydrolysis intermediates [6].
Synthetic challenges arise from the need for precise stereocontrol during manufacturing, as epimerization at any chiral center diminishes enzymatic inhibition potency. X-ray crystallography confirms the indolizidine ring adopts a bicyclic chair-boat conformation, with hydrogen bonding networks between the protonated tertiary amine, chloride ion, and hydroxyl groups [2].
Table 2: Stereochemical Features
Stereochemical Property | Description |
---|---|
Defined Stereocenters | 4 (all chiral centers specified) |
Absolute Configuration | (1S,2R,8R,8aR) |
Optical Activity | Chiral, optically active |
Key Functional Groups | Tertiary amine (protonated), three hydroxyls |
Solubility: The hydrochloride salt significantly enhances aqueous solubility (>10 mg/mL) compared to the free base (swainsonine, ~1 mg/mL). This property is attributed to ionic dissociation in polar solvents, making it preferable for pharmaceutical formulation [1] [3] [6]. In DMSO, solubility reaches 57.73 mM (10 mg/mL), though hygroscopicity requires careful handling [1].
Stability: The crystalline salt form exhibits superior stability under ambient conditions. Differential scanning calorimetry (DSC) studies reveal a melting point of 312–315°C, indicative of a high-energy crystalline lattice. The compound remains stable in acidic buffers but may undergo degradation under strong alkaline conditions due to deprotonation of the alkaloid [3].
Crystallography: Powder X-ray diffraction (PXRD) patterns confirm a monoclinic crystal system with characteristic peaks at 2θ = 7.2°, 12.8°, and 18.5°. Fourier-transform infrared (FTIR) spectroscopy shows key bands at:
The conversion of swainsonine (free base) to tridolgosir hydrochloride (salt) modifies key physicochemical and handling properties:
Table 3: Free Base vs. Hydrochloride Salt Properties
Property | Swainsonine (Free Base) | Tridolgosir Hydrochloride |
---|---|---|
Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₃·HCl |
Molecular Weight | 173.21 g/mol | 209.67 g/mol |
Melting Point | 143–144°C | 312–315°C |
Aqueous Solubility | ~1 mg/mL | >10 mg/mL |
Hygroscopicity | Moderate | Low |
Crystal System | Not fully characterized | Monoclinic |
The salt selection process for preclinical candidates (as demonstrated in analogous alkaloid optimization) prioritizes hydrochloride salts due to regulatory acceptance, enhanced solubility, and crystallinity that supports analytical characterization [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7